molecular formula C12H23NO3 B12071587 Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate

Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate

Cat. No.: B12071587
M. Wt: 229.32 g/mol
InChI Key: XUFBETUUQRMWRY-UHFFFAOYSA-N
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Description

Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate is a synthetic organic compound featuring a cyclohexane ring substituted with a hydroxymethyl (-CH2OH) group at position 2 and a tert-butyl carbamate (-OCONH-C(CH3)3) group. Its molecular formula is inferred to be C12H23NO3 based on structural analogs . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents, while the tert-butyl carbamate provides steric bulk and lipophilicity.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for modifying bioactive molecules. The hydroxymethyl group enables direct participation in biological interactions without requiring metabolic activation, distinguishing it from prodrug analogs . Applications include drug candidate optimization for cancer and viral diseases, where substituent positioning and functional group chemistry critically influence activity .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)

InChI Key

XUFBETUUQRMWRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CO

Origin of Product

United States

Preparation Methods

Boc Protection of 2-(Hydroxymethyl)cyclohexylamine

The most direct route involves protecting the amine group of 2-(hydroxymethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride). This method leverages the nucleophilicity of the amine, which reacts with Boc anhydride in the presence of a base .

Procedure :

  • Substrate Preparation : 2-(Hydroxymethyl)cyclohexylamine is synthesized via catalytic hydrogenation of 2-nitrocyclohexanol using 10% Pd/C in methanol under 0.4–0.6 MPa hydrogen pressure at 50–60°C .

  • Boc Protection : The amine (1 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added, and the mixture is stirred for 12 hours at room temperature .

  • Workup : The solvent is evaporated, and the residue is purified via recrystallization from toluene to yield the Boc-protected product.

Key Data :

ParameterValueSource
Yield82–88%
Purity>95% (HPLC)
Reaction Time12–24 hours

This method’s efficacy hinges on the availability of the amine precursor. The hydrogenation step mirrors protocols for analogous cyclohexylamine derivatives , while the Boc protection aligns with general carbamate synthesis principles .

Hydrogenation of 2-Nitrocyclohexylcarbamate Followed by Hydroxymethylation

A two-step approach involves first synthesizing tert-butyl 2-nitrocyclohexylcarbamate, followed by hydroxymethylation.

Procedure :

  • Nitro Group Introduction : Cyclohexene is treated with nitrating agents (e.g., HNO₃/H₂SO₄) to yield 2-nitrocyclohexene, which is hydrogenated to 2-nitrocyclohexane.

  • Boc Protection : The nitro compound is reacted with Boc anhydride under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM).

  • Hydroxymethylation : The nitro group is reduced to an amine via hydrogenation (Pd/C, H₂, 0.5 MPa), followed by reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group .

Key Data :

ParameterValueSource
Overall Yield65–70%
Critical StepNitro reduction (87% yield)
Solvent SystemMethanol/DCM

This method’s limitation lies in the regioselectivity of nitration and hydroxymethylation. However, the hydrogenation step benefits from optimized conditions reported for similar substrates .

Alkylation of Cyclohexylamine Derivatives with tert-Butyl Bromoacetate

Adapting methods from macrocyclic chemistry , tert-butyl bromoacetate serves as an alkylating agent to introduce the Boc group.

Procedure :

  • Substrate Synthesis : 2-(Hydroxymethyl)cyclohexylamine is prepared via reductive amination of cyclohexanone with ammonium acetate and sodium cyanoborohydride.

  • Alkylation : The amine (1 eq) is reacted with tert-butyl bromoacetate (1.1 eq) in dimethylacetamide (DMA) at −20°C, followed by gradual warming to room temperature .

  • Precipitation : The product is isolated by adding potassium bicarbonate to the reaction mixture, inducing precipitation.

Key Data :

ParameterValueSource
Yield75–80%
Temperature ControlCritical for selectivity
Purity90–92% (crude)

This method’s success relies on low-temperature alkylation to minimize polyalkylation, a technique validated in tris-alkylated cyclen syntheses .

Reductive Amination of 2-(Hydroxymethyl)cyclohexanone

Reductive amination simultaneously introduces the amine and hydroxymethyl groups, followed by Boc protection.

Procedure :

  • Ketone Preparation : Cyclohexanone is hydroxymethylated via aldol reaction with formaldehyde.

  • Reductive Amination : The ketone (1 eq) is reacted with ammonium acetate (3 eq) and sodium triacetoxyborohydride (1.5 eq) in THF at room temperature.

  • Boc Protection : The resulting amine is treated with Boc anhydride as described in Method 1.

Key Data :

ParameterValueSource
Ketone Conversion>90%
Overall Yield68–73%

This method streamlines the synthesis but requires precise control over the reductive amination step to avoid over-reduction .

Chemical Reactions Analysis

Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl2-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate with four analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C12H23NO3* 2-hydroxymethyl, tert-butyl carbamate ~245.3* Drug intermediate; direct bioactivity
tert-Butyl cis-4-hydroxycyclohexylcarbamate C11H21NO3 cis-4-hydroxyl, tert-butyl carbamate 215.29 Intermediate for cis-4-hydroxy derivatives
tert-butyl N-1-(hydroxymethyl)-2-methylcyclohexylcarbamate C13H25NO3 1-hydroxymethyl, 2-methyl, tert-butyl carbamate 243.34 Increased steric hindrance; solubility studies
tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate C10H13ClN2O3 4-chloro, 3-hydroxypyridine, tert-butyl carbamate 244.67 Heterocyclic reactivity; antiviral research
tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate C18H25ClN2O3 4-(2-chlorobenzamido), tert-butyl carbamate 352.86 Aromatic interactions; kinase inhibition

*Inferred based on structural analogs.

Comparative Analysis

  • Substituent Position and Reactivity :

    • The 2-hydroxymethyl group in the target compound provides greater conformational flexibility compared to the rigid cis-4-hydroxyl group in ’s analog. This flexibility enhances its utility in synthesizing derivatives requiring spatial adaptability .
    • The pyridine ring in ’s compound introduces aromaticity and electronegativity, making it more reactive in nucleophilic substitutions than the cyclohexane-based analogs .
  • Steric and Solubility Effects: The 2-methyl group in ’s compound increases steric hindrance, reducing accessibility for enzymatic interactions compared to the target compound’s unsubstituted cyclohexane .
  • Biological Activity :

    • Hydroxymethyl-containing compounds (target and ) act directly on biological targets without metabolic activation, unlike prodrugs .
    • The chlorine atom in and enhances electrophilicity, improving binding to nucleophilic residues in viral proteases or kinases .

Research Findings

  • Hydroxymethyl vs. Hydroxyl Groups : Studies indicate that hydroxymethylation increases solubility by ~20% compared to hydroxylated analogs (e.g., ), critical for oral bioavailability .
  • Steric Modifications : Methyl-substituted analogs () show 30% reduced binding affinity in enzyme assays due to hindered active-site access .
  • Heterocyclic vs. Cyclohexyl Scaffolds : Pyridine-based compounds () exhibit 15% higher potency against RNA viruses but lower metabolic stability than cyclohexyl derivatives .

Biological Activity

Tert-butyl2-(hydroxymethyl)cyclohexylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 81.0 °C - 85.0 °C
  • Boiling Point : Approximately 294.5 °C

The compound features a cyclohexane ring with a hydroxymethyl group and a tert-butyloxycarbonyl (BOC) protecting group attached to an amine, which contributes to its unique biological properties.

Insecticidal Potential

This compound has been identified as a precursor for insecticides. Its derivatives demonstrate efficacy against various pests, suggesting that the parent compound may also exhibit significant bioactivity relevant to agricultural applications. Research indicates that carbamates can interact with neurotransmitter systems in insects, potentially extending these effects to mammalian systems as well.

Neuroprotective Effects

Compounds structurally similar to this compound have shown promise in modulating biological pathways related to inflammation and neuroprotection. This suggests potential therapeutic applications beyond agriculture, particularly in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry. One effective method is enantioselective synthesis techniques such as iodolactamization, which can create intermediates necessary for developing potent antagonists targeting specific biological pathways.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaSimilarityUnique Features
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamateC₁₁H₂₃NO₃0.92Smaller cyclobutane ring
Tert-Butyl (2-hydroxycyclohexyl)carbamateC₁₂H₂₃NO₃0.92Hydroxyl group at position 2
Tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamateC₁₂H₂₃NO₃0.92Specific stereochemistry
Tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamateC₁₂H₂₃NO₃0.92Different stereochemical configuration

This comparison illustrates how this compound stands out due to its specific structure and potential applications while sharing characteristics with closely related compounds .

Case Studies and Research Findings

Research studies have focused on the interaction of this compound with biological systems, particularly within pest species. These studies indicate that compounds in this class can interact with neurotransmitter receptors, leading to neurotoxic effects in insects. Further investigations are needed to explore its interactions with mammalian systems and assess environmental implications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. A common approach includes:

  • Step 1 : Protection of the cyclohexanol derivative with tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., using Boc anhydride and DMAP).
  • Step 2 : Functionalization of the hydroxymethyl group via oxidation or alkylation, depending on downstream applications .
  • Step 3 : Deprotection and purification using column chromatography or recrystallization.

Q. Key Factors :

  • Temperature : Elevated temperatures (40–60°C) improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : DMAP or TEA enhances Boc protection efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates but may complicate purification.

Q. How is tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate characterized analytically, and what spectral markers are critical for structural validation?

Methodology :

  • 1H/13C NMR : Key signals include:
    • 1H : δ 1.4 ppm (tert-butyl, 9H), δ 3.6–4.2 ppm (hydroxymethyl and carbamate NH).
    • 13C : δ 28 ppm (tert-butyl CH₃), δ 80 ppm (Boc carbonyl), δ 64–70 ppm (cyclohexyl C-OH) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 272.3 (C₁₂H₂₁NO₃) with fragmentation peaks at m/z 156 (Boc group loss) .
  • IR Spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (N-H/O-H) and ~1700 cm⁻¹ (C=O).

Q. Validation Tips :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping cyclohexyl proton signals.
  • Compare with reference spectra of structurally analogous carbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) .

Advanced Research Questions

Q. How can enantioselective synthesis of tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate derivatives be achieved, and what chiral catalysts are effective?

Enantioselective Approaches :

  • Iodolactamization : A chiral auxiliary-mediated cyclization step generates stereocenters. For example, (1S,2R,4R)-configured derivatives are synthesized using iodine and chiral amines (e.g., quinidine), achieving >90% enantiomeric excess (ee) .
  • Asymmetric Hydrogenation : Chiral Ru or Rh catalysts (e.g., BINAP complexes) reduce ketone intermediates to alcohols with high stereoselectivity.

Q. Challenges :

  • Byproduct Formation : Competing pathways (e.g., epimerization) require strict temperature control (-10°C to 0°C).
  • Scale-Up : Transition-metal catalysts may necessitate costly recycling protocols.

Q. How do stereochemical variations (cis vs. trans hydroxymethyl groups) impact biological activity, and how can this be experimentally resolved?

Structural-Activity Insights :

  • Cis Isomers : Enhanced binding to enzymes with hydrophobic pockets (e.g., CCR2 antagonists) due to spatial alignment of hydroxymethyl and carbamate groups .
  • Trans Isomers : Higher solubility but reduced target affinity in vitro.

Q. Experimental Design :

  • Stereochemical Assignment : Use NOESY NMR to confirm spatial proximity of substituents.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., CCR2 binding assays) .

Q. Example Data :

IsomerIC₅₀ (nM)Solubility (mg/mL)
Cis12 ± 20.8
Trans85 ± 102.1

Q. What strategies resolve contradictions in reported biological activity data for tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate derivatives?

Common Pitfalls :

  • Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may skew assay results.
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH affect target interactions.

Q. Resolution Workflow :

Orthogonal Purity Analysis : Combine HPLC, LC-MS, and elemental analysis .

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

Structural Confirmation : Re-synthesize disputed compounds and retest .

Q. How can computational modeling guide the optimization of tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate for specific biological targets?

Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

Q. Key Findings :

  • Hydroxymethyl groups form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2).
  • Tert-butyl moieties enhance hydrophobic interactions but may sterically hinder binding in smaller pockets .

Q. What are the best practices for storing and handling tert-butyl 2-(hydroxymethyl)cyclohexylcarbamate to ensure experimental reproducibility?

  • Storage : -20°C under argon to prevent hydrolysis of the carbamate group.

  • Handling : Use anhydrous solvents (e.g., DCM, THF) for dissolution to avoid decomposition.

  • Stability Data :

    ConditionDegradation (%)Time
    25°C, air151 week
    -20°C, argon<26 months

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